Nap-226-90

Alzheimer's Disease Pharmacokinetics Cognitive Assessment

NAP-226-90 (CAS 139306-10-8) is the primary hydrolytic metabolite of rivastigmine and the official EP Impurity A/USP Related Compound C. Unlike the parent drug, NAP-226-90 exhibits significantly lower AChE inhibitory potency; elevated plasma levels correlate with worsened cognitive outcomes—making quantitative verification essential. Intended for ANDA method validation, pharmacokinetic biomarker studies, and QC release testing. Do not interchange with rivastigmine without assay confirmation. Supplied at ≥98% purity with full CoA.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
CAS No. 139306-10-8
Cat. No. B019088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNap-226-90
CAS139306-10-8
Synonyms(S)-3-[1-(Dimethylamino)ethyl]phenol;  3-[(1S)-1-(Dimethylamino)ethyl]phenol; 
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)O)N(C)C
InChIInChI=1S/C10H15NO/c1-8(11(2)3)9-5-4-6-10(12)7-9/h4-8,12H,1-3H3/t8-/m0/s1
InChIKeyGQZXRLWUYONVCP-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NAP-226-90 (CAS 139306-10-8) | Rivastigmine Metabolite for Alzheimer's Disease Research and Impurity Reference


NAP-226-90 (CAS 139306-10-8), also known as (S)-3-(1-(dimethylamino)ethyl)phenol, is the primary metabolite of the cholinesterase inhibitor rivastigmine, formed through hydrolysis [1]. It is a small molecule (C10H15NO, MW 165.23) that acts as an inhibitor of acetylcholinesterase (AChE), though with significantly lower potency than the parent drug [2]. The compound is primarily utilized in Alzheimer's disease research, particularly in pharmacokinetic and biomarker studies, and serves as a pharmaceutical impurity reference standard (EP Impurity A, USP Related Compound C) [3].

Why NAP-226-90 Is Not Interchangeable with Rivastigmine or Other Cholinesterase Inhibitors


NAP-226-90 exhibits a distinct pharmacological and pharmacokinetic profile that precludes its use as a therapeutic substitute for rivastigmine or other AChE inhibitors. While it retains cholinesterase inhibitory activity, its potency is markedly lower than that of the parent compound . Clinically, elevated plasma concentrations of NAP-226-90 have been associated with worsened cognitive outcomes, in contrast to rivastigmine's therapeutic benefits, highlighting a divergent functional impact [1]. Furthermore, the ratio of NAP-226-90 to rivastigmine exposure varies significantly with route of administration, underscoring the importance of precise measurement for research and quality control [2]. Therefore, simple interchangeability without quantitative verification is scientifically unsound.

Quantitative Evidence Guide: Differentiating NAP-226-90 from Rivastigmine in Alzheimer's Research and Impurity Testing


Association of Plasma NAP-226-90 with Cognitive Decline vs. Rivastigmine's Cognitive Benefit

In a clinical study of Taiwanese Alzheimer's disease patients, higher plasma concentrations of NAP-226-90 were significantly associated with worsened performance in the abstraction/judgment cognitive domain (p < 0.05) [1]. Conversely, higher plasma concentrations of rivastigmine were associated with improved or preserved short-term memory, but also with worsened abstraction/judgment. This demonstrates a differential cognitive impact between the parent drug and its metabolite.

Alzheimer's Disease Pharmacokinetics Cognitive Assessment

NAP-226-90 to Rivastigmine Exposure Ratio Varies by Route of Administration

A study comparing rivastigmine nasal spray to historical oral and transdermal data found a NAP226-90 to rivastigmine AUC0-∞ ratio of 0.78 (±0.19) for the nasal route [1]. This is notably lower than the ratio typically observed with oral administration, which can range from 1.5 to 4.0 [2]. The lower metabolite exposure with the nasal spray contributes to its improved safety and tolerability profile.

Bioavailability Pharmacokinetics Drug Delivery

AChE Inhibitory Potency: NAP-226-90 is Significantly Less Potent than Rivastigmine

NAP-226-90 inhibits acetylcholinesterase (AChE), but with significantly lower potency compared to rivastigmine [1]. While precise IC50 values are not readily available in the open literature, the qualitative difference is consistently noted, with the primary therapeutic effect attributed to the parent drug . This potency gap underscores the need to distinguish the metabolite's activity in research settings.

Acetylcholinesterase Inhibition Enzyme Assay In Vitro Pharmacology

Key Research and Industrial Applications for NAP-226-90 (CAS 139306-10-8)


Alzheimer's Disease Biomarker and Pharmacokinetic Studies

NAP-226-90 is used as a biomarker in clinical studies to correlate rivastigmine metabolism with cognitive outcomes. Its plasma concentration provides insights into patient-specific metabolic processing and potential adverse effects [1].

Pharmaceutical Impurity Reference Standard

As the EP Impurity A and USP Related Compound C for rivastigmine, NAP-226-90 is essential for quality control and regulatory compliance in pharmaceutical manufacturing [2].

Drug Delivery Route Comparison and Formulation Development

The NAP-226-90 to rivastigmine exposure ratio is a key metric for evaluating novel rivastigmine formulations (e.g., nasal spray, transdermal patch) and their safety profiles [3].

Cholinesterase Inhibition Research

While less potent, NAP-226-90 can be used in in vitro assays to study differential inhibition of AChE and butyrylcholinesterase (BuChE), and to understand the pharmacological impact of rivastigmine metabolism [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nap-226-90

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.